N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide
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Overview
Description
N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide and features both hydroxy and methyl substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide typically involves the reaction of 4-hydroxybenzylamine with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-formylphenylmethyl-N-(2-methylphenyl)benzamide.
Reduction: Formation of N-[(4-hydroxyphenyl)methyl]-N-(2-methylphenyl)amine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)benzamide
- N-(2-Methylphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide is unique due to the presence of both hydroxy and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of interactions and applications compared to similar compounds.
Properties
CAS No. |
193078-29-4 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H19NO2/c1-16-7-5-6-10-20(16)22(15-17-11-13-19(23)14-12-17)21(24)18-8-3-2-4-9-18/h2-14,23H,15H2,1H3 |
InChI Key |
SWBWCLYSCHKKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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